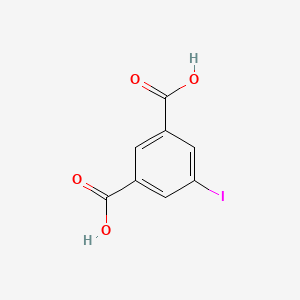

5-Iodoisophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDFYAWUWIIQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068675 | |

| Record name | 5-Iodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51839-16-8 | |

| Record name | 5-Iodo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51839-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051839168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Iodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FT-IR Spectroscopy of 5-Iodoisophthalic Acid: A Technical Guide

This guide provides an in-depth technical analysis of the FT-IR spectroscopy of 5-Iodoisophthalic acid (5-IIPA). It is structured to support researchers in crystal engineering, Metal-Organic Framework (MOF) synthesis, and pharmaceutical intermediate validation.[1]

Introduction & Molecular Context

This compound (5-IIPA) is a bifunctional ligand critical to supramolecular chemistry and drug development.[1] Its structure consists of a benzene ring substituted at the 1 and 3 positions with carboxylic acid groups and at the 5 position with an iodine atom.[1]

From a vibrational spectroscopy perspective, 5-IIPA presents a unique profile due to the interplay between the strong hydrogen-bonding capacity of the dicarboxylic acid motif and the "heavy atom effect" of the iodine substituent.[1]

Key Spectroscopic Challenges:

-

Dimerization: In the solid state, 5-IIPA exists primarily as centrosymmetric dimers linked by intermolecular hydrogen bonds, significantly broadening O-H stretching bands.[1]

-

Symmetry: The molecule possesses approximate

symmetry, which dictates the selection rules for IR active modes.[1] -

Heavy Atom Influence: The massive iodine atom (126.9 u) dampens specific ring vibrations, shifting them to lower wavenumbers compared to unsubstituted isophthalic acid.[1]

Experimental Methodology

To obtain high-fidelity spectra suitable for publication or quality control, specific protocols must be followed.[1]

Sample Preparation: KBr vs. ATR

While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is the gold standard for 5-IIPA analysis, particularly for resolving the low-frequency Carbon-Iodine (C-I) stretch.[1]

| Parameter | KBr Pellet (Recommended) | ATR (Diamond/ZnSe) |

| Resolution | High (Transmission mode) | Medium (Path length varies with |

| Spectral Range | 4000 – 400 cm⁻¹ | 4000 – 600 cm⁻¹ (Cutoff often masks C-I) |

| Sample State | 1-2 mg sample in 200 mg KBr | Neat solid |

| Artifacts | Moisture (hygroscopic KBr) | Contact pressure variations |

Acquisition Protocol

-

Desiccation: Dry KBr powder at 110°C for 2 hours to eliminate water interference in the 3400 cm⁻¹ region.

-

Grinding: Grind 5-IIPA with KBr to a fine powder (< 2 µm particle size) to minimize the Christiansen effect (scattering baseline slope).

-

Parameters:

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹

-

Scans: 32 or 64 (to improve Signal-to-Noise ratio)

-

Apodization: Boxcar or Norton-Beer Strong

-

Spectral Analysis & Band Assignment

The spectrum of 5-IIPA is dominated by the carboxylic acid dimer modes and the aromatic ring vibrations.[1]

The High-Frequency Region (4000 – 2000 cm⁻¹)

This region confirms the protonation state of the carboxylic acid.[1]

-

O-H Stretch (3300 – 2500 cm⁻¹):

-

Observation: A very broad, intense envelope centered around 3000 cm⁻¹.[1]

-

Mechanistic Insight: This "hump" is characteristic of strong cyclic dimers formed between carboxylic acid groups.[1] The superimposed sharp peaks on the lower energy side (2800–2500 cm⁻¹) are often due to Fermi resonance between the O-H fundamental and overtones of C-O-H bending/C-O stretching.[1]

-

-

C-H Stretch (Aromatic) (3090 – 3050 cm⁻¹):

-

Observation: Weak, sharp shoulders often obscured by the O-H envelope.[1]

-

Assignment:

of the three aromatic protons.

-

The Carbonyl Region (1800 – 1600 cm⁻¹)

This is the primary diagnostic region for purity and coordination status.[1]

-

C=O Stretch (1720 – 1680 cm⁻¹):

-

Observation: A strong, sharp singlet.[1]

-

Standard: Typically appears at 1690–1715 cm⁻¹ for the dimerized acid.[1]

-

Shift Logic: If the peak shifts upward to >1730 cm⁻¹, it indicates monomeric ("free") acid groups (rare in solid state) or esterification impurities.[1] If it disappears and is replaced by bands at 1600/1400 cm⁻¹, the acid has formed a salt (carboxylate).[1]

-

The Fingerprint & Heavy Atom Region (1600 – 400 cm⁻¹)

This region identifies the specific substitution pattern and the presence of iodine.[1]

-

Aromatic Ring Breathing (1600 – 1400 cm⁻¹):

-

C-O Stretch / O-H Bend (1300 – 1200 cm⁻¹):

-

Observation: Strong intensity bands.[1]

-

Assignment: Coupling of the C-O single bond stretch and the in-plane O-H deformation.

-

-

O-H Out-of-Plane Bend (950 – 900 cm⁻¹):

-

C-I Stretch (Carbon-Iodine) (600 – 450 cm⁻¹):

Summary Table of Diagnostic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| -COOH | 3300 – 2500 | Broad/Strong | Indicates dimerization (H-bonding).[1] | |

| Ar-H | 3090 – 3050 | Weak | Shoulder on O-H envelope.[1] | |

| -C=O | 1715 – 1690 | Strong | Sharp singlet; position sensitive to H-bonding.[1] | |

| Ar-Ring | 1585, 1450 | Medium | Aromatic skeletal vibrations.[1][2] | |

| -C-O / O-H | 1300 – 1200 | Strong | Mixed mode characteristic of acids.[1] | |

| -COOH | 950 – 900 | Broad/Med | Out-of-plane bending (dimer specific).[1] | |

| Ar-I | 550 – 500 | Med/Weak | Heavy atom signature. |

Application: Monitoring MOF Synthesis

In drug delivery and materials science, 5-IIPA is often used as a linker to form Metal-Organic Frameworks (e.g., with Zn²⁺ or Cu²⁺).[1] FTIR is the primary tool to validate coordination.[1]

The "Carboxylate Shift":

When 5-IIPA coordinates to a metal center, the proton on the carboxylic acid is removed (

-

Disappearance: The

band at ~1700 cm⁻¹ vanishes.[1] -

Appearance: Two new bands emerge due to resonance delocalization:

-

Validation: The separation (

) between these two bands indicates the coordination mode (monodentate, bidentate chelating, or bridging).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision process for interpreting the 5-IIPA spectrum.

Figure 1: Decision tree for the spectral validation of this compound, distinguishing between free acid, salt forms, and instrumental limitations.

References

-

National Institute of Standards and Technology (NIST). Isophthalic Acid - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

Royal Society of Chemistry. Spectroscopic characterization of isophthalic acid derivatives in MOF synthesis. Electronic Supplementary Information. Available at: [Link][1]

-

PubChem. this compound: Chemical Properties and Spectral Information. National Library of Medicine.[1] Available at: [Link][1]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

In-Depth Technical Guide: Crystal Structure and Supramolecular Chemistry of 5-Iodoisophthalic Acid

Abstract

5-Iodoisophthalic acid (5-IIPA) represents a critical junction between classical organic crystallography and modern reticular chemistry.[1] As a rigid, V-shaped dicarboxylate ligand functionalized with a heavy halogen atom, it serves as a dual-functional building block: the carboxylate groups drive hydrogen-bonded assembly or metal coordination, while the iodine substituent introduces structure-directing halogen bonding (

Chemical Profile & Molecular Geometry

Before analyzing the lattice, the intrinsic molecular geometry dictates the packing potential. 5-IIPA is an isophthalic acid derivative where the 5-position proton is replaced by iodine.[1]

| Parameter | Data |

| IUPAC Name | 5-Iodobenzene-1,3-dicarboxylic acid |

| CAS Number | 51839-16-8 |

| Formula | |

| Molecular Weight | 292.03 g/mol |

| Geometry | Planar aromatic core; Carboxylates may rotate out of plane |

| Symmetry | |

| pKa Values |

Structural Significance of the Iodine Substituent

The iodine atom at the 5-position is not merely a steric bulk; it is an electrostatic anchor .[1]

-

Polarizability: The large, soft iodine atom enhances dispersive interactions (London forces) between layers.[1]

-

-Hole: A region of positive electrostatic potential exists on the extension of the C-I bond, making the iodine a halogen bond donor (Lewis acid) capable of interacting with oxygen atoms or

Crystallographic Architecture

Crystal Systems and Space Groups

While specific polymorphs can vary by solvent and crystallization method, 5-IIPA and its isostructural derivatives typically crystallize in monoclinic or triclinic systems.[1] The driving force for crystallization is the formation of centrosymmetric carboxylic acid dimers.

-

Common Space Group:

(Monoclinic) or -

Unit Cell Trends:

-

Isophthalic acid derivatives often display a "sheet-like" packing.

-

Reported Lattice Parameter (Ligand Reference):

Å (observed in ESI of related MOF studies), indicative of the long axis required to accommodate the hydrogen-bonded chains.

-

Supramolecular Synthons

The crystal packing is dominated by two competing but often cooperative interaction types.[1]

A. The Carboxylic Acid Dimer (Hydrogen Bonding)

The primary structure-directing motif is the

-

Interaction Energy: ~60 kJ/mol.

-

Result: Formation of infinite 1D zigzag chains or discrete dimers depending on the rotation of the carboxylate groups.

B. Halogen Bonding (The Iodine Effect)

Unlike unsubstituted isophthalic acid, 5-IIPA exhibits directional halogen bonding.[1]

-

Type:

(carbonyl) or -

Geometry: The

angle typically approaches -

Function: These interactions often link the 1D hydrogen-bonded chains into 2D sheets or 3D networks, increasing the melting point and lattice energy compared to non-halogenated analogs.

Visualization: Supramolecular Assembly Logic

The following diagram illustrates the hierarchical assembly of 5-IIPA, from molecular geometry to 3D lattice packing.

Caption: Hierarchical assembly of 5-IIPA from molecular units to 3D crystal lattice via competing non-covalent interactions.

Applications in Metal-Organic Frameworks (MOFs)[6]

5-IIPA is extensively used as a linker in coordination polymers. The "bent" angle of the isophthalate (

Key Functional Roles:

-

Topology Modifier: The

angle prevents the formation of simple cubic lattices, favoring helical channels or honeycomb (6,3) nets . -

Heavy Atom Phasing: In X-ray crystallography of complex MOFs, the iodine atom (

) provides strong anomalous scattering, facilitating ab initio structure solution.[1] -

Post-Synthetic Modification: The

bond is reactive.[1] It can be used for Suzuki-Miyaura coupling after the crystal is grown, allowing for the modification of pore environments without destroying the crystal lattice.

Common Coordination Modes:

-

Bis-monodentate: Bridging two metal centers.

-

Chelating: Binding a single metal center to form a 4-membered ring.

Experimental Protocols

Synthesis and Purification

To obtain high-quality crystals for diffraction or MOF synthesis, purity is paramount.[1]

Protocol: Hydrolysis of Dimethyl 5-iodoisophthalate

-

Dissolution: Dissolve 5.0 g of dimethyl 5-iodoisophthalate in 50 mL of THF/Water (1:1).

-

Hydrolysis: Add 3 equivalents of LiOH. Stir at 60°C for 12 hours.

-

Precipitation: Acidify with 1M HCl to pH ~1. The 5-IIPA will precipitate as a white solid.

-

Recrystallization (Critical Step):

-

Solvent: Ethanol/Water (4:1) or Glacial Acetic Acid .[1]

-

Method: Slow cooling from boiling point to room temperature over 6 hours.

-

Yield: White needles or blocks suitable for SXRD.

-

Single Crystal Growth (Vapor Diffusion)

For growing X-ray quality crystals of the pure ligand:

-

Prepare a saturated solution of 5-IIPA in THF or DMF (approx 20 mg/mL).

-

Filter the solution through a 0.45

m PTFE syringe filter into a small vial. -

Place the small vial inside a larger jar containing a precipitant (e.g., Hexane or Diethyl Ether ).

-

Seal the outer jar. Allow to stand undisturbed for 3-7 days.

-

Result: Colorless block-shaped crystals.

Characterization Checklist

-

1H NMR (DMSO-d6): Confirm absence of ester peaks (~3.9 ppm). Look for aromatic protons doublet (~8.4 ppm) and triplet (~8.2 ppm).

-

PXRD: Compare experimental pattern with simulated pattern from single crystal data (if available) to ensure phase purity.

-

Melting Point: Expect decomposition/melting >280°C.[1]

References

-

Crystal Engineering of Halogenated Isophthalic Acids

- Title: Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid.

- Source: Crystal Growth & Design, ACS Public

-

URL:[Link]

-

Synthesis and Properties

-

General Isophthalic Acid Crystallography

-

Halogen Bonding Fundamentals

Sources

Technical Guide: Solubility Thermodynamics and Crystallization Engineering of 5-Iodoisophthalic Acid

The following technical guide details the solubility thermodynamics, crystallization protocols, and solvent selection criteria for 5-Iodoisophthalic acid.

Part 1: Executive Chemical Profile

This compound (5-IIPA) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a functional intermediate in pharmaceutical chemistry. Its solubility behavior is governed by the competition between its dual hydrophilic carboxyl groups and the lipophilic iodine substituent.

| Property | Value | Implication for Solubility |

| CAS Number | 51839-16-8 | Unique Identifier |

| Molecular Weight | 292.03 g/mol | Moderate size, diffusion-limited dissolution |

| LogP (Predicted) | ~2.62 | Moderately lipophilic; prefers organic solvents over pure water |

| pKa (Predicted) | ~3.18 (COOH) | pH-dependent solubility; highly soluble in basic aqueous media |

| H-Bond Donors | 2 | Strong self-association in non-polar solvents (dimerization) |

Part 2: Solubility Landscape & Solvent Selection

The solubility of 5-IIPA follows a distinct "like-dissolves-like" hierarchy, modified by its ability to form strong hydrogen bonds. The iodine atom introduces significant polarizability, enhancing solubility in dipolar aprotic solvents compared to unsubstituted isophthalic acid.

Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Dipolar Aprotic | DMSO, DMF, NMP | Excellent | Disrupts carboxylic acid dimers; stabilizes monomeric form via H-bonding. |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Solvates carboxyl groups; solubility decreases as alkyl chain length increases. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate | Good for extraction; often used in mixtures. |

| Non-Polar | Hexane, Toluene | Poor | Inability to break crystal lattice energy dominated by H-bonds. |

| Aqueous | Water (pH < 3) | Insoluble | Protonated form crystallizes out. |

| Alkaline Aqueous | NaOH (aq), Na₂CO₃ (aq) | High | Deprotonation forms the disodium salt ( |

Critical Insight: The Iodine Effect

Unlike isophthalic acid, the 5-iodo variant exhibits higher solubility in halogenated solvents and lower solubility in pure water due to the hydrophobic bulk of the iodine atom. This shift makes ethanol/water mixtures ideal for recrystallization, as the iodine atom reduces water solubility sufficiently to act as a potent antisolvent trigger.

Part 3: Crystallization & Purification Protocol[2][3]

The most effective purification method for 5-IIPA utilizes an Antisolvent Recrystallization workflow. This protocol exploits the steep solubility gradient between ethanol (good solvent) and water (antisolvent).

Diagram 1: Recrystallization Workflow

Caption: Optimized antisolvent recrystallization pathway using Ethanol/Water system.

Step-by-Step Methodology

-

Dissolution: Dissolve crude 5-IIPA in absolute ethanol at 65°C. Use approximately 10 mL of ethanol per gram of solute.

-

Clarification: While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

-

Nucleation: Slowly add deionized water (antisolvent) to the hot filtrate with vigorous stirring until a persistent cloudiness (turbidity) appears.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. Rapid cooling will trap impurities; slow cooling yields higher purity crystals.

-

Isolation: Filter the white crystalline solid. Wash the cake twice with a cold 50:50 Ethanol/Water mixture.

-

Drying: Dry under vacuum at 50°C to remove bound solvent.

Part 4: Thermodynamic Modeling Framework

For researchers requiring precise solubility values (

The Modified Apelblat Model

- : Mole fraction solubility of 5-IIPA.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from experimental data.

Experimental Determination Protocol (Self-Validating)

To generate the

-

Saturation: Prepare saturated solutions of 5-IIPA in the target solvent at 5 equidistant temperatures (e.g., 298K, 303K, 308K, 313K, 318K).

-

Equilibration: Stir for 24 hours, then settle for 4 hours.

-

Sampling: Withdraw supernatant, filter, and dilute.

-

Quantification: Measure concentration via HPLC (C18 column, Acetonitrile/Water mobile phase) or gravimetric analysis.

-

Regression: Plot

vs

Diagram 2: Thermodynamic Modeling Logic

Caption: Workflow for deriving predictive solubility models from experimental data.

Part 5: Applications in MOF Synthesis

In Metal-Organic Framework synthesis (e.g., Zn-IIPA or Cd-IIPA structures), solvent choice dictates the topology of the final material.

-

DMF/DMSO: Used for solvothermal synthesis (>100°C). The high boiling point allows for high-pressure crystal growth.

-

Methanol/Water: Used for room-temperature diffusion synthesis. The slower solubility kinetics in this mixture promote the growth of single crystals suitable for X-ray diffraction.

Recommendation: For MOF synthesis, always filter the 5-IIPA precursor solution through a 0.2 µm filter before adding the metal salt solution to prevent defect nucleation.

References

-

General Properties & Synthesis

-

Thermodynamic Modeling (Analogous Systems)

-

Li, Y., et al. (2016). Thermodynamic analysis of the solubility of terephthaldialdehyde in different solvents. Journal of Chemical Thermodynamics. [Link]

- Note: This reference establishes the validity of the Apelblat equation for isophthalic acid deriv

-

- Recrystallization Methodology

-

HPLC Analysis Protocols

Sources

A Senior Application Scientist's Guide to Starting Materials for the Synthesis of 5-Iodoisophthalic Acid

Introduction

5-Iodoisophthalic acid is a valuable building block in the synthesis of a variety of high-value chemical entities, including active pharmaceutical ingredients (APIs) and advanced materials. Its utility stems from the presence of three key functional groups on the benzene ring: two carboxylic acids and an iodine atom. The carboxylic acid moieties provide sites for amide or ester formation, enabling the construction of larger, more complex molecules. The iodine atom can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This trifunctional nature makes this compound a versatile starting material for the design and synthesis of novel compounds with tailored properties.

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of appropriate starting materials. The guide is intended for researchers, scientists, and drug development professionals, and it aims to provide not only detailed experimental protocols but also the scientific rationale behind the choice of each synthetic strategy.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The choice of a particular route will depend on a variety of factors, including the cost and availability of the starting material, the desired scale of the synthesis, the available laboratory equipment, and safety considerations. The three most common and practical synthetic routes are:

-

From Isophthalic Acid via 5-Aminoisophthalic Acid: A reliable, multi-step synthesis that offers excellent control over regioselectivity.

-

From 5-Iodo-m-xylene: A more direct route involving the oxidation of a commercially available starting material.

-

Direct Iodination of Isophthalic Acid: A potentially shorter route, but one that can be challenging in terms of regioselectivity and reaction control.

The following sections will provide a detailed analysis of each of these routes, including step-by-step protocols, mechanistic insights, and a discussion of the key experimental parameters.

Route 1: Synthesis from Isophthalic Acid via 5-Aminoisophthalic Acid

This is arguably the most well-established and reliable method for the laboratory-scale synthesis of this compound. The strategy involves the introduction of a directing group (the amino group) to ensure the regioselective introduction of the iodine atom at the 5-position.

Logical Workflow

Caption: Synthetic pathway from isophthalic acid to this compound.

Step 1: Nitration of Isophthalic Acid

The first step in this sequence is the nitration of isophthalic acid to form 5-nitroisophthalic acid. The two carboxylic acid groups are electron-withdrawing and meta-directing, which means they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position.

Protocol:

-

In a fume hood, carefully add isophthalic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature of the reaction mixture below 10 °C with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.

Step 2: Reduction of 5-Nitroisophthalic Acid

The nitro group of 5-nitroisophthalic acid is then reduced to an amino group to yield 5-aminoisophthalic acid. Several reducing agents can be used for this transformation, with sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C) being common choices. The use of sodium dithionite is often preferred for its operational simplicity on a laboratory scale.[1]

Protocol (using Sodium Dithionite):

-

Suspend 5-nitroisophthalic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture and add a solution of sodium dithionite in water dropwise, maintaining the temperature.

-

After the addition is complete, continue to heat the reaction mixture for a short period to ensure complete reduction.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-aminoisophthalic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Step 3 & 4: Diazotization and Sandmeyer Reaction

This two-step, one-pot procedure is the cornerstone of this synthetic route. The amino group of 5-aminoisophthalic acid is first converted to a diazonium salt, which is then displaced by iodide in a Sandmeyer reaction.[2] The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines.

Protocol:

-

Suspend 5-aminoisophthalic acid in a mixture of water and a mineral acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

If necessary, add a small amount of sodium bisulfite to quench any excess iodine.

-

The precipitated this compound is collected by vacuum filtration, washed with cold water, and then purified by recrystallization.

Route 2: Synthesis from 5-Iodo-m-xylene

This route offers a more direct approach to this compound, starting from the commercially available 5-iodo-m-xylene. The key transformation is the oxidation of the two methyl groups to carboxylic acids.

Logical Workflow

Caption: Direct oxidation of 5-iodo-m-xylene to this compound.

Principle and Protocol

The oxidation of alkyl side chains on an aromatic ring is a classic transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate and sulfuric acid, are typically employed.[3][4] The reaction proceeds via a benzylic radical intermediate and is generally robust, though it can require harsh conditions.

Protocol (using Potassium Permanganate):

-

In a round-bottom flask equipped with a reflux condenser, add 5-iodo-m-xylene and a solution of potassium permanganate in water. The addition of a phase-transfer catalyst may be beneficial.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization.

Route 3: Direct Iodination of Isophthalic Acid

In principle, the direct iodination of isophthalic acid to this compound is the most atom-economical route. However, achieving high regioselectivity for mono-iodination at the 5-position can be challenging. The two deactivating carboxyl groups direct electrophilic substitution to the 5-position, but the reaction can be sluggish and may lead to a mixture of unreacted starting material, the desired product, and di-iodinated byproducts.

Principle and Challenges

This reaction is an electrophilic aromatic substitution. A source of electrophilic iodine is required, which can be generated in situ from iodine and an oxidizing agent (e.g., nitric acid, iodic acid). While the directing effects of the carboxyl groups favor substitution at the 5-position, the deactivating nature of these groups makes the reaction less facile than on electron-rich aromatic rings. Controlling the reaction to achieve mono-iodination with high yield can be difficult.

Due to these challenges, this route is less commonly employed than the other two methods, especially when high purity of the final product is required.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: From Isophthalic Acid | Route 2: From 5-Iodo-m-xylene | Route 3: Direct Iodination |

| Starting Material | Isophthalic Acid | 5-Iodo-m-xylene | Isophthalic Acid |

| Number of Steps | 3-4 | 1 | 1 |

| Regioselectivity | Excellent | Not applicable | Moderate to Good |

| Typical Yield | Good to Excellent | Good | Variable, can be low |

| Scalability | Readily scalable | Scalable | Challenging to scale |

| Safety Considerations | Use of strong acids and nitrates; handling of diazonium salts (potentially explosive if isolated) | Use of strong oxidizing agents | Use of strong acids and oxidizing agents |

| Key Advantage | High purity and predictable outcome | Shorter synthetic sequence | Potentially most atom-economical |

| Key Disadvantage | Longer synthetic sequence | Harsh reaction conditions | Poor control over mono-iodination |

Purification and Characterization

The crude this compound obtained from any of the above synthetic routes can be purified by recrystallization.[5] A common solvent system for recrystallization is a mixture of ethanol and water. The purity of the final product can be assessed by standard analytical techniques:

-

Melting Point: Pure this compound has a reported melting point in the range of 298-302 °C.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 2, 4, and 6 positions. The ¹³C NMR spectrum will show characteristic signals for the carboxyl carbons and the aromatic carbons, including the carbon bearing the iodine atom.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a useful technique for assessing the purity of the final product and for monitoring the progress of the reaction.[8]

Conclusion

The choice of starting material for the synthesis of this compound is a critical decision that will impact the overall efficiency, cost, and scalability of the process. For laboratory-scale synthesis where high purity and predictable outcomes are paramount, the multi-step route starting from isophthalic acid via 5-aminoisophthalic acid is often the preferred method. For larger-scale syntheses where a shorter route is desirable, the oxidation of 5-iodo-m-xylene presents a viable alternative, provided that the harsh reaction conditions can be safely managed. The direct iodination of isophthalic acid, while seemingly the most direct approach, is often hampered by issues of regioselectivity and yield, making it a less reliable choice for most applications.

References

- CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents.

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

- US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents.

- WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents.

-

Mono and diiodination studies of phenol, 6 employing 5 - ResearchGate. Available at: [Link]

- US9238615B2 - Process for the iodination of aromatic compounds - Google Patents.

- EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents.

-

Organic CHEMISTRY - TSI Journals. Available at: [Link]

-

This compound | C8H5IO4 | CID 103988 - PubChem. Available at: [Link]

-

This compound - SIELC Technologies. Available at: [Link]

-

Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A. Available at: [Link]

-

Regioselective C5-H direct iodination of indoles - RSC Publishing. Available at: [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

-

A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system - ResearchGate. Available at: [Link]

-

Xylenes on oxidation with acidic KMnO_4 gives - Allen. Available at: [Link]

-

Isophthalic Acid | C8H6O4 | CID 8496 - PubChem - NIH. Available at: [Link]

-

Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. - ResearchGate. Available at: [Link]

-

Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid - ResearchGate. Available at: [Link]

-

Coordination polymers of 5-substituted isophthalic acid - CrystEngComm (RSC Publishing). Available at: [Link]

-

Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps. Available at: [Link]

-

Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities - Scholar. Available at: [Link]

-

Isophthalic acid - Wikipedia. Available at: [Link]

-

16.8: Oxidation of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 51839-16-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 7. This compound | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | SIELC Technologies [sielc.com]

CAS number 51839-16-8 properties

An In-depth Technical Guide to 5-Iodoisophthalic Acid (CAS 51839-16-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 51839-16-8), a key building block in supramolecular chemistry and materials science. This document moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, chemical reactivity, and applications, with a particular focus on its role as a versatile linker in the construction of Metal-Organic Frameworks (MOFs). The guide includes detailed, field-proven protocols for its synthesis and analysis, explains the causality behind experimental choices, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Core Chemical Identity

This compound, also systematically named 5-iodobenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid featuring an iodine substituent.[1][2][3] This substitution is critical; the iodine atom provides a site for further functionalization via cross-coupling reactions and imparts significant mass, while the two carboxylic acid groups, arranged in a 1,3- (or meta) substitution pattern on the benzene ring, act as robust, divergent coordinating sites. This specific geometry and functionality make this compound a highly valuable linker for the rational design and synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[4] Its utility extends to being a precursor for more complex organic molecules in the pharmaceutical and agrochemical sectors.

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for determining appropriate solvents for synthesis and purification, as well as for predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 51839-16-8 | [1][3][5] |

| Molecular Formula | C₈H₅IO₄ | [1][2] |

| Molecular Weight | 292.03 g/mol | [1][2][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][6] |

| Melting Point | 298-302 °C | [6] |

| Boiling Point | 481.0 ± 40.0 °C (Predicted) | [1] |

| Density | 2.138 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.18 ± 0.10 (Predicted) | [1] |

| LogP | 2.62 | [5] |

| SMILES | C1=C(C=C(C=C1C(=O)O)I)C(=O)O | [1][2] |

| InChIKey | QMDFYAWUWIIQFM-UHFFFAOYSA-N | [1][2][5] |

Spectroscopic Data: Spectroscopic data are critical for structural confirmation. While raw spectra are best consulted directly from databases, ¹³C NMR and GC-MS data for this compound are available for reference in public repositories such as PubChem and NMRShiftDB.[2] Commercial suppliers also confirm that the nuclear magnetic resonance (NMR) spectrum conforms to the expected structure.[6]

Synthesis and Purification

The most direct and high-yielding synthesis of this compound involves the hydrolysis of its dimethyl ester precursor, Dimethyl 5-iodoisophthalate (CAS 51839-15-7).[7] This method is preferred for its clean conversion and straightforward purification.

Caption: Synthesis of this compound via ester hydrolysis.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is based on standard procedures for the saponification of aromatic esters, a robust and widely applicable method in organic synthesis.

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Dimethyl 5-iodoisophthalate (1.0 eq) in ethanol (approx. 10-15 mL per gram of ester).

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2.2-2.5 eq). The use of a slight excess of base ensures complete conversion of the diester to its disodium salt.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Causality: Heating accelerates the rate of the hydrolysis reaction, which is often sluggish at room temperature.

-

Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting slurry contains the disodium salt of the product.

-

Acidification: Dissolve the crude salt in a minimum amount of water. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1. A white precipitate of this compound will form. Causality: Protonation of the carboxylate anions renders the diacid insoluble in the aqueous medium, causing it to precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight. The final product should be a white to off-white crystalline solid with a purity of >98% as determined by HPLC and titration.[6]

Applications in Materials Science and Organic Synthesis

Premier Application: Linker for Metal-Organic Frameworks (MOFs)

The defining application of this compound is its use as an organic linker in the synthesis of MOFs. The dicarboxylate groups provide strong coordination to metal centers (e.g., Mn(II), Zn(II), Cu(II)), while the rigid phenyl core ensures the formation of a robust, porous framework.[4]

The synthesis of MOFs is typically achieved via a solvothermal method, where the components are heated in a sealed vessel. This process allows for the slow, controlled crystallization of the framework.

Caption: General workflow for solvothermal MOF synthesis.

Protocol: Representative Solvothermal MOF Synthesis

This protocol is a representative example based on established methods for synthesizing isophthalate-based MOFs.[8]

-

Solution Preparation: In a glass vial, combine this compound (e.g., 0.1 mmol) and a suitable metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF, 5-10 mL).

-

Modulator Addition (Optional): A modulator, such as acetic acid or another monocarboxylic acid, can be added to control crystal size and morphology by competing for coordination sites. Causality: The modulator influences the kinetics of crystal nucleation and growth, often leading to larger, more well-defined crystals.

-

Homogenization: Sonicate the mixture for 10-15 minutes to ensure all components are fully dissolved.[8]

-

Crystallization: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the vessel and place it in a programmable oven. Heat to a temperature between 100-150 °C and hold for 24-72 hours.

-

Isolation: After the designated time, cool the autoclave to room temperature. The resulting crystalline product is collected by decanting the mother liquor and separating the solid via centrifugation or filtration.

-

Activation: The as-synthesized MOF will have solvent molecules occupying its pores. To activate it (i.e., remove the solvent to make the pores accessible), the crystals are washed with a fresh, volatile solvent (e.g., chloroform or methanol) several times over 2-3 days. The final product is then dried under high vacuum, often with gentle heating, to yield the activated MOF.

Role as a Synthetic Intermediate

While specific, large-scale applications in pharmaceuticals are not extensively documented for this compound itself, its structural analogues, such as 5-aminoisophthalic acid and 5-hydroxyisophthalic acid, are crucial intermediates.[9][10][11] For instance, 5-aminoisophthalic acid derivatives are key precursors for X-ray contrast agents.[12] The iodo-substituent on this compound makes it an ideal precursor for these other functionalized isophthalates through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, highlighting its foundational role in accessing a wider range of complex molecules.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol: Reverse-Phase HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound and can be optimized for specific instrumentation.[5]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile (MeCN) and water containing an acid modifier. A typical starting point is 40:60 (v/v) MeCN:Water with 0.1% Phosphoric Acid or Formic Acid. Causality: The acid is crucial to suppress the ionization of the carboxylic acid groups, ensuring a sharp, well-defined chromatographic peak. For Mass Spectrometry (MS) detection, a volatile acid like formic acid must be used instead of phosphoric acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (like MeCN/water) to a concentration of approximately 0.1-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[6]

-

P261: Avoid breathing dust.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to keep the material in a dark place, protected from light, at room temperature or under refrigeration (2-8°C).

References

- US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google P

-

Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - NIH. (URL: [Link])

- The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google P

-

Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI. (URL: [Link])

- Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google P

- CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google P

-

This compound | C8H5IO4 | CID 103988 - PubChem. (URL: [Link])

-

A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF - ResearchGate. (URL: [Link])

-

This compound - SIELC Technologies. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem. (URL: [Link])

-

Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - NIH. (URL: [Link])

-

New and convergent synthesis of saflufenacil - ResearchGate. (URL: [Link])

-

Coordination polymers of 5-substituted isophthalic acid - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Process for the preparation of 5-hydroxyisophtalic acids | TREA [trea.com]

- 2. This compound | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | 51839-16-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 7. Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents [patents.google.com]

- 10. CN100560565C - The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

The Strategic Derivatization of 5-Iodoisophthalic Acid: A Technical Guide to Novel Kinase Inhibitor Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. The strategic modification of existing chemical scaffolds is a cornerstone of this process, offering a pathway to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth technical exploration of the discovery of novel derivatives of 5-iodoisophthalic acid, a versatile scaffold with significant, yet underexplored, potential in medicinal chemistry. We will navigate the rationale behind its selection, detail the synthesis of a novel derivative, and provide a comprehensive workflow for its biological evaluation as a potential kinase inhibitor.

The this compound Scaffold: A Privileged Starting Point

This compound presents a unique combination of structural features that make it an attractive starting point for the design of targeted therapeutics. The isophthalic acid core provides a rigid benzenoid structure, pre-organizing appended functionalities in a defined spatial orientation. The two carboxylic acid groups offer convenient handles for derivatization, allowing for the introduction of a wide array of substituents through robust and well-established amide bond formation chemistries.

The iodine atom at the 5-position is a particularly salient feature. Its size and polarizability can facilitate halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. Furthermore, the iodine can serve as a handle for further functionalization through various cross-coupling reactions, opening avenues for more complex structural modifications.

Design and Synthesis of a Novel Derivative: 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide

To illustrate the potential of the this compound scaffold, this guide will focus on the design and synthesis of a novel derivative, 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide . The rationale for this design is rooted in the established pharmacophoric features of many kinase inhibitors. The pyridyl moieties can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for this class of drugs.

Synthetic Strategy: EDC/HOBt-Mediated Amide Coupling

The synthesis of 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide can be readily achieved through a standard amide coupling reaction between this compound and 2-aminopyridine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a reliable and widely used method for forming amide bonds, minimizing side reactions and racemization.[1][2][3]

Sources

theoretical studies of 5-Iodoisophthalic acid

An In-Depth Technical Guide to the Theoretical and Experimental Profile of 5-Iodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated aromatic dicarboxylic acid, serves as a pivotal building block in the realms of supramolecular chemistry, materials science, and pharmaceutical development. Its unique structural features—a rigid benzene core functionalized with two carboxyl groups and an iodine atom—endow it with the ability to form intricate and robust architectures, such as coordination polymers and metal-organic frameworks (MOFs). The presence of the iodine atom facilitates halogen bonding, a highly directional non-covalent interaction that plays a crucial role in crystal engineering and the design of novel materials. This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthesis, and characterization. A significant focus is placed on the theoretical studies that elucidate its electronic structure, reactivity, and intermolecular interactions, offering a molecular-level understanding of its behavior. This document is intended to be a valuable resource for researchers leveraging this versatile molecule in their scientific endeavors.

Introduction: The Significance of this compound

This compound (IUPAC name: 5-iodobenzene-1,3-dicarboxylic acid) is a trifunctional organic ligand that has garnered considerable interest for its utility in constructing well-defined supramolecular assemblies.[1] The two carboxyl groups, positioned at the 1 and 3 positions of the benzene ring, provide versatile coordination sites for metal ions, leading to the formation of diverse and stable network structures. The iodine atom at the 5-position is not merely a passive substituent; it actively participates in halogen bonding, influencing the crystal packing and the overall topology of the resulting material. This unique combination of coordination and non-covalent interactions makes this compound a powerful tool in the rational design of functional materials with applications in gas storage, catalysis, and sensing.[2] In the context of drug development, the isophthalic acid scaffold is found in various pharmacologically active molecules, and the introduction of a halogen atom can significantly modulate properties such as lipophilicity and binding affinity.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

| Property | Value | Reference |

| IUPAC Name | 5-iodobenzene-1,3-dicarboxylic acid | [3] |

| CAS Number | 51839-16-8 | [3][4] |

| Molecular Formula | C₈H₅IO₄ | [3][4][5] |

| Molecular Weight | 292.03 g/mol | [3][4][5] |

| Appearance | White to light yellow solid | [6][7] |

| Melting Point | 298-302 °C | [6] |

| Boiling Point (Predicted) | 481.0 ± 40.0 °C | [7] |

| Density (Predicted) | 2.138 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.18 ± 0.10 | [7] |

| LogP | 2.62 | [4] |

| SMILES | C1=C(C=C(C=C1C(=O)O)I)C(=O)O | [3] |

| InChIKey | QMDFYAWUWIIQFM-UHFFFAOYSA-N | [3][4] |

Synthesis and Characterization: An Experimental Approach

The synthesis of this compound can be achieved through the iodination of isophthalic acid or the oxidation of an appropriately substituted precursor. The following protocol is a representative method adapted from established procedures for analogous compounds.

Synthesis Protocol: Iodination of 5-Aminoisophthalic Acid

This protocol describes a two-step process starting from the readily available 5-aminoisophthalic acid, involving a diazotization reaction followed by a Sandmeyer-type iodination.

Step 1: Diazotization of 5-Aminoisophthalic Acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 5-aminoisophthalic acid in an aqueous solution of hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete decomposition of the diazonium salt and precipitation of the product.

-

Cool the mixture and collect the crude this compound by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and the ¹³C NMR spectrum will show signals for the aromatic carbons, the carboxyl carbons, and the carbon bearing the iodine atom.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational bands include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-I stretch.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and iodine, which should be in agreement with the calculated values for C₈H₅IO₄.

Caption: A generalized workflow for the synthesis of this compound.

Theoretical and Computational Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical studies complement experimental findings and guide the design of new materials and molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are performed to optimize the molecular geometry and to compute various electronic properties.

-

Molecular Geometry: The optimized geometry reveals the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[8] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This is particularly useful for predicting intermolecular interactions, including hydrogen and halogen bonding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the delocalization of electron density and the nature of bonding within the molecule. It can quantify the strength of intramolecular and intermolecular interactions.

Caption: A typical workflow for DFT calculations on this compound.

Spectroscopic Predictions

DFT calculations can also be used to predict spectroscopic data, which can then be compared with experimental results for validation.

-

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which are valuable for structural confirmation.[1]

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum.[9]

Applications in Materials Science and Drug Development

The unique structural and electronic properties of this compound make it a valuable component in various advanced applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is extensively used as an organic linker in the synthesis of coordination polymers and MOFs.[1] The carboxylate groups coordinate to metal centers, forming extended networks, while the iodine atom can participate in halogen bonding, leading to the formation of supramolecular architectures with enhanced stability and specific topologies. These materials have potential applications in:

-

Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.

-

Catalysis: The metal centers and the organic linkers can act as catalytic sites.

-

Sensing: The luminescence or other properties of MOFs can be modulated by the presence of specific analytes.[2]

Supramolecular Chemistry and Crystal Engineering

The ability of the iodine atom in this compound to form strong and directional halogen bonds makes it a powerful tool in crystal engineering. Halogen bonding can be used to control the self-assembly of molecules in the solid state, leading to the formation of crystals with desired structures and properties.

Potential in Drug Development

While not a drug itself, the this compound scaffold can be incorporated into larger molecules to modulate their pharmacological properties. The iodine atom can increase lipophilicity, which can affect drug absorption and distribution. Furthermore, the ability of iodine to form halogen bonds can be exploited in the design of potent and selective enzyme inhibitors, where the halogen bond can provide an additional stabilizing interaction with the protein target. Its derivatives, such as 5-amino-2,4,6-triiodoisophthalic acid, are key precursors for X-ray contrast agents.[10]

Caption: 2D representation of the this compound molecule.

Conclusion

This compound stands out as a remarkably versatile and functionalized molecule with significant potential across multiple scientific disciplines. Its synthesis is achievable through established organic chemistry transformations, and its structure can be unequivocally confirmed by a combination of spectroscopic and analytical techniques. Theoretical studies, particularly those employing DFT, provide a deeper understanding of its electronic properties and reactivity, which is crucial for predicting its behavior in complex systems. The strategic placement of two carboxyl groups and an iodine atom on a rigid aromatic ring makes it an ideal candidate for the construction of highly ordered materials like coordination polymers and MOFs, as well as a valuable scaffold in the design of new pharmaceutical agents. This guide has aimed to provide a comprehensive technical overview that will serve as a foundational resource for researchers seeking to harness the unique attributes of this compound in their innovative work.

References

-

ChemRxiv. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [Link]

- Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.

-

ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. Retrieved from [Link]

-

ResearchGate. (2025). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Retrieved from [Link]

-

MDPI. (n.d.). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]

-

MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). Spectroscopic features of dissolved iodine in pristine and gamma- irradiated nitric acid solutions. Retrieved from [Link]

-

ResearchGate. (2025). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid monohydrate. Retrieved from [Link]

-

MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

-

Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system. Retrieved from [Link]

-

PubMed Central. (n.d.). The Remarkable I2O3 Molecule: A New View from Theory. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxyisophthalic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 51839-16-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 7. This compound | 51839-16-8 [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

Methodological & Application

Application of 5-Iodoisophthalic Acid in the Synthesis of Advanced Gas Adsorption Materials

Introduction: The Strategic Role of Functionalized Linkers in Porous Materials

Metal-Organic Frameworks (MOFs) and other porous crystalline materials have emerged as leading candidates for applications in gas storage and separation, driven by their exceptionally high surface areas and tunable pore environments.[1] The choice of the organic linker is a critical determinant of the final properties of a MOF.[1] Strategic functionalization of these linkers can introduce specific chemical properties to the pore surfaces, thereby enhancing the material's affinity and selectivity for certain gas molecules.

5-Iodoisophthalic acid (5-IIPA) is a bifunctional aromatic carboxylate linker that has garnered significant interest for the synthesis of next-generation gas adsorption materials. Its rigid backbone contributes to the formation of robust, porous frameworks, while the iodine moiety at the 5-position offers a unique handle for engineering the pore chemistry. The presence of the iodine atom can significantly influence the gas adsorption properties of the resulting material through favorable electrostatic and van der Waals interactions, including halogen bonding with guest molecules like carbon dioxide. This application note provides a comprehensive guide to the synthesis, characterization, and application of a hypothetical zinc-based MOF, herein designated as I-MOF-5 , using this compound as the organic linker. We will detail the synthetic protocols, characterization techniques, and gas adsorption measurement procedures, highlighting the impact of iodo-functionalization on CO2 capture performance.

Synthesis of I-MOF-5: A Solvothermal Approach

The synthesis of I-MOF-5 is achieved via a solvothermal method, a common technique for the crystallization of MOFs.[2] This process involves heating the reactants in a sealed vessel to promote the formation of a crystalline, porous framework.

Rationale for Synthetic Parameters:

-

Metal Source: Zinc nitrate hexahydrate is chosen for its ability to form well-defined secondary building units (SBUs), specifically the Zn₄O cluster, which is characteristic of the MOF-5 topology.[3]

-

Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point solvent that effectively dissolves the reactants and facilitates the formation of the framework.

-

Temperature and Time: The reaction is carried out at 120°C for 24 hours to ensure the formation of a crystalline and phase-pure material. These conditions represent a balance between promoting crystal growth and preventing the formation of undesirable dense phases.

Experimental Protocol: Synthesis of I-MOF-5

Materials:

-

This compound (C₈H₅IO₄, FW: 292.03 g/mol )

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, FW: 297.49 g/mol )

-

N,N-Dimethylformamide (DMF)

-

Chloroform

Procedure:

-

In a 100 mL screw-capped glass jar, dissolve 0.584 g (2.0 mmol) of this compound in 50 mL of DMF.

-

In a separate beaker, dissolve 1.785 g (6.0 mmol) of Zinc nitrate hexahydrate in 50 mL of DMF.

-

Combine the two solutions in the glass jar and stir for 15 minutes at room temperature to ensure homogeneity.

-

Seal the jar tightly and place it in a preheated oven at 120°C for 24 hours.

-

After the reaction is complete, remove the jar from the oven and allow it to cool to room temperature. Colorless, cubic crystals of I-MOF-5 should be visible.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.

-

Activation: To remove the DMF solvent molecules from the pores, the as-synthesized I-MOF-5 is solvent-exchanged with a more volatile solvent. Submerge the crystals in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours.

-

After solvent exchange, decant the chloroform and dry the I-MOF-5 crystals under a dynamic vacuum at 150°C for 12 hours. The activated, porous material is now ready for characterization and gas adsorption studies.

Caption: Solvothermal synthesis workflow for I-MOF-5.

Characterization of I-MOF-5

Proper characterization is essential to confirm the successful synthesis of the desired framework and to assess its porosity.

Powder X-Ray Diffraction (PXRD)

PXRD is a crucial technique for confirming the crystallinity and phase purity of the synthesized MOF. The diffraction pattern of the activated I-MOF-5 should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to the pattern of an analogous, non-functionalized MOF (e.g., MOF-5) to confirm the retention of the underlying topology.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. The TGA curve of the activated I-MOF-5 is expected to show a plateau up to a certain temperature, indicating the stability of the framework, followed by a sharp weight loss corresponding to its decomposition.

Nitrogen Adsorption-Desorption Analysis

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the porosity of the material. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The shape of the isotherm provides information about the pore size distribution. For a microporous material like I-MOF-5, a Type I isotherm is expected.

Gas Adsorption Properties of I-MOF-5

The iodo-functionalization of the isophthalate linker is anticipated to enhance the affinity of the MOF for CO₂, a quadrupolar molecule. This enhancement is attributed to favorable interactions between the polarizable iodine atom and the CO₂ molecule.

Mechanism of Enhanced CO₂ Adsorption

The iodine atom on the this compound linker introduces a region of positive electrostatic potential on its outermost surface, known as a "σ-hole." This region can interact favorably with the electron-rich oxygen atoms of the CO₂ molecule through a non-covalent interaction called halogen bonding. This specific interaction, in addition to van der Waals forces, increases the enthalpy of adsorption for CO₂ compared to non-polar gases like N₂ and CH₄, leading to higher selectivity.

Caption: Enhanced CO₂ interaction via halogen bonding.

Quantitative Gas Adsorption Data

The following table presents hypothetical, yet representative, gas adsorption data for I-MOF-5 compared to its non-functionalized analog, MOF-5. This data illustrates the expected enhancement in CO₂ capture performance due to iodo-functionalization.

| Material | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g) at 298 K, 1 bar | N₂ Uptake (cm³/g) at 298 K, 1 bar | CH₄ Uptake (cm³/g) at 298 K, 1 bar |

| MOF-5 | 2900 | 45 | 5 | 18 |

| I-MOF-5 | 2500 | 75 | 4 | 16 |

Note: The slight decrease in surface area for I-MOF-5 is expected due to the larger volume of the iodo-functionalized linker compared to the parent linker in MOF-5.

Selectivity and Isosteric Heat of Adsorption